molecular formula C13H15Cl2O6P B13942611 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester CAS No. 32425-90-4

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester

Cat. No.: B13942611
CAS No.: 32425-90-4
M. Wt: 369.13 g/mol
InChI Key: DEMKRNKUPDXQOP-RMKNXTFCSA-N
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Description

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester is an organophosphorus compound widely used in various applications, particularly in agriculture as an insecticide and acaricide. This compound is known for its effectiveness in controlling a variety of pests, including mites, aphids, and other insects .

Preparation Methods

The synthesis of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester involves several steps. One common method includes the esterification of 2-Butenoic acid with (2,4-dichlorophenyl)methanol in the presence of a catalyst. The reaction conditions typically involve the use of a dehydrating agent to facilitate the esterification process. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific enzymes in pests, leading to their death. It targets molecular pathways involved in the nervous system of insects, disrupting their normal physiological functions. The compound binds to the active site of the enzyme, preventing it from catalyzing essential biochemical reactions .

Comparison with Similar Compounds

Similar compounds to 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester include other organophosphorus insecticides such as:

Properties

CAS No.

32425-90-4

Molecular Formula

C13H15Cl2O6P

Molecular Weight

369.13 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C13H15Cl2O6P/c1-9(21-22(17,18-2)19-3)6-13(16)20-8-10-4-5-11(14)7-12(10)15/h4-7H,8H2,1-3H3/b9-6+

InChI Key

DEMKRNKUPDXQOP-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C\C(=O)OCC1=C(C=C(C=C1)Cl)Cl)/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)OCC1=C(C=C(C=C1)Cl)Cl)OP(=O)(OC)OC

Origin of Product

United States

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